An In-depth Technical Guide on the Chemical Properties of Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate
An In-depth Technical Guide on the Chemical Properties of Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate. This versatile bidentate chelating ligand is a crucial building block in coordination chemistry, materials science, and pharmaceutical development.
Core Chemical Properties
Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate, also known as 4,4'-Bis(methoxycarbonyl)-2,2'-bipyridine, is a white to off-white crystalline powder. Its fundamental chemical and physical properties are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂N₂O₄ | [1] |
| Molecular Weight | 272.26 g/mol | [1] |
| CAS Number | 71071-46-0 | |
| Appearance | White to off-white powder | |
| Melting Point | 208-212 °C | |
| Solubility | Soluble in many common organic solvents. Insoluble in water.[2] | |
| Purity | ≥98.0% (HPLC) | [3] |
Synthesis and Purification
The synthesis of Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate is typically achieved through a two-step process: the oxidation of 4,4'-dimethyl-2,2'-bipyridine to form the corresponding dicarboxylic acid, followed by Fischer esterification.
Experimental Protocol: Synthesis of 2,2'-Bipyridine-4,4'-dicarboxylic Acid
This protocol is based on the oxidation of 4,4'-dimethyl-2,2'-bipyridine.
Materials:
-
4,4'-dimethyl-2,2'-bipyridine
-
Water
-
Nitric acid
-
Potassium permanganate
-
Concentrated hydrochloric acid
-
Deionized water
Procedure:
-
Dissolve 4,4'-dimethyl-2,2'-bipyridine in a mixture of water and nitric acid.
-
Slowly add potassium permanganate to the solution to initiate the oxidation of the methyl groups. The reaction is exothermic and should be controlled.[4]
-
After the reaction is complete, cool the solution to room temperature.
-
Filter the reaction mixture under reduced pressure to remove any insoluble matter.[4]
-
To the filtrate, add concentrated hydrochloric acid to adjust the pH to 1. This will precipitate the 2,2'-bipyridine-4,4'-dicarboxylic acid as a white solid.[5]
-
Collect the white precipitate by vacuum filtration and wash it with deionized water.[5]
-
Dry the product under vacuum to obtain pure 2,2'-bipyridine-4,4'-dicarboxylic acid.[5]
Experimental Protocol: Fischer Esterification to Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate
This protocol outlines the esterification of the synthesized dicarboxylic acid.
Materials:
-
2,2'-bipyridine-4,4'-dicarboxylic acid
-
Methanol
-
Concentrated sulfuric acid
-
Dichloromethane
-
0.6 M aqueous sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottomed flask, suspend 2,2'-bipyridine-4,4'-dicarboxylic acid in an excess of methanol.[6]
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.[6]
-
Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[6]
-
After the reaction is complete, cool the solution to room temperature.
-
Transfer the reaction mixture to a separatory funnel containing water.
-
Extract the product into dichloromethane.[6]
-
Wash the organic layer sequentially with water, 0.6 M aqueous sodium bicarbonate solution to neutralize any remaining acid, and finally with a saturated sodium chloride solution.[6]
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate.
Purification Protocol: Recrystallization
The crude product can be purified by recrystallization.
Materials:
-
Crude Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate
-
Ethyl acetate (or another suitable solvent)
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.[7]
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.[8]
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.[7]
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethyl acetate.[7]
-
Dry the crystals under vacuum.
Spectroscopic Characterization
The structure and purity of the synthesized Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the compound in a suitable deuterated solvent, such as DMSO-d₆.[9]
-
Expected Signals: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the bipyridine rings and a singlet for the methyl ester protons. The chemical shifts and coupling constants will be characteristic of the molecule's structure.
¹³C NMR Spectroscopy:
-
Sample Preparation: Similar to ¹H NMR, dissolve the sample in a deuterated solvent.
-
Expected Signals: The ¹³C NMR spectrum will show signals for the different carbon environments in the molecule, including the carbonyl carbons of the ester groups, the aromatic carbons of the bipyridine core, and the methyl carbons.[10]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.[11]
-
Nujol Mull: Grind the solid sample with a few drops of Nujol (mineral oil) to form a paste, which is then placed between two KBr plates.[11]
Expected Absorptions: The FT-IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected vibrations include:
-
C=O stretching of the ester groups (typically around 1720 cm⁻¹)
-
C-O stretching of the ester groups
-
C=C and C=N stretching vibrations of the aromatic bipyridine rings
Mass Spectrometry (MS)
Experimental Conditions: Various ionization techniques can be used, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), to determine the molecular weight of the compound.[12][13] The mass spectrum should show a prominent peak corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺.
Logical Relationships and Workflows
The following diagrams illustrate the key processes involved in the synthesis and characterization of Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate.
Caption: Synthetic workflow for Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate.
Caption: Characterization workflow for the synthesized product.
References
- 1. 4,4'-Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate | C14H12N2O4 | CID 326419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Experimental Procedure for Esterification | Writing in Biology [bcrc.bio.umass.edu]
- 3. Dimethyl 2,2 -bipyridine-4,4 -dicarboxylate = 98.0 HPLC 71071-46-0 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. CN104892503A - Preparation method of 2,2'-bipyridine-4,4'-dicarboxylic acid - Google Patents [patents.google.com]
- 6. personal.tcu.edu [personal.tcu.edu]
- 7. benchchem.com [benchchem.com]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. spectrabase.com [spectrabase.com]
- 10. researchgate.net [researchgate.net]
- 11. eng.uc.edu [eng.uc.edu]
- 12. researchgate.net [researchgate.net]
- 13. masspec.scripps.edu [masspec.scripps.edu]
